N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides and Cancer Research
Sulfonamides have been investigated for their potential in cancer therapy, particularly through the inhibition of carbonic anhydrase (CA) isoforms involved in tumor growth and metastasis. The development of sulfonamide CA inhibitors incorporating NO-donating moieties as antiglaucoma agents or compounds targeting tumor-associated isoforms CA IX/XII has shown significant antitumor activity. Apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, are examples of novel drugs incorporating sulfonamide groups with promising antitumor effects (Carta, Scozzafava, & Supuran, 2012).
Benzofuran Derivatives and Biological Activity
Benzofuran derivatives have been extensively studied for their broad range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus, present in a significant number of bioactive natural and synthetic compounds, has potent applications across pharmaceuticals, agriculture, and polymers. The presence of functional groups like -OH, -OMe, sulfonamide, or halogen has been found to greatly increase the therapeutic activities of benzofuran compounds, making them potential pro-drugs (Dawood, 2019).
Thiazole Derivatives and Pharmacological Potential
Thiazole derivatives, including those fused with benzene rings (benzothiazoles), are known for their diverse pharmacological properties. This class of compounds has been the focus of research for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. The structure-activity relationships (SAR) of benzothiazole derivatives have been extensively explored, revealing that substitution at specific positions on the benzothiazole ring can lead to a variety of biological activities, further underscoring the significance of this scaffold in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of action
The compound “N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide” belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Mode of action
For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and thiazole derivatives are known to have diverse biological activities, which suggests they may have a range of adme properties .
Result of action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-16-11-17(2)14-28(13-16)34(30,31)20-9-7-18(8-10-20)24(29)27-25-26-21(15-33-25)23-12-19-5-3-4-6-22(19)32-23/h3-10,12,15-17H,11,13-14H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLHPKFYMXGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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